2,6-Difluoro-4-iodobenzaldehyde
Overview
Description
2,6-Difluoro-4-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3F2IO. It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with an aldehyde functional group. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-iodobenzaldehyde typically involves the iodination of 2,6-difluorobenzaldehyde. One common method is the Sandmeyer reaction, where 2,6-difluorobenzaldehyde is treated with iodine and a copper catalyst under acidic conditions. The reaction proceeds through the formation of a diazonium salt intermediate, which is then replaced by an iodine atom .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, 2,6-difluoro-4-methoxybenzaldehyde when using methoxide.
Oxidation: 2,6-Difluoro-4-iodobenzoic acid.
Reduction: 2,6-Difluoro-4-iodobenzyl alcohol.
Scientific Research Applications
2,6-Difluoro-4-iodobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-iodobenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. The fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more reactive. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodobenzaldehyde: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
2,4-Difluoro-6-iodobenzaldehyde: Similar structure but with different positions of the substituents, leading to variations in reactivity and applications
Uniqueness
2,6-Difluoro-4-iodobenzaldehyde is unique due to the combination of fluorine and iodine substituents, which impart distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis, particularly for the development of compounds with specific biological activities .
Biological Activity
2,6-Difluoro-4-iodobenzaldehyde (DFIB) is an aromatic aldehyde with the molecular formula CHFI. Its unique structure, characterized by two fluorine atoms and one iodine atom attached to a benzene ring, imparts significant electronic properties that influence its reactivity and biological activity. This compound is increasingly recognized for its potential applications in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents.
The presence of fluorine and iodine in DFIB enhances its electrophilicity, making it a valuable intermediate in organic synthesis. The compound can undergo various chemical reactions, including nucleophilic aromatic substitution, oxidation to carboxylic acids, and reduction to alcohols. These reactions are crucial for synthesizing more complex organic molecules.
Property | Value |
---|---|
Molecular Formula | CHFI |
Molecular Weight | 251.00 g/mol |
Melting Point | 45-47 °C |
Solubility | Soluble in organic solvents |
DFIB acts as an electrophile due to its aldehyde group, which is susceptible to nucleophilic attack. The fluorine atoms increase the electrophilicity of the carbonyl carbon, enhancing its reactivity in biological systems. This reactivity allows DFIB to interact with various enzymes and receptors, potentially modulating their activity through covalent or non-covalent interactions.
Anticancer Potential
Recent studies have highlighted the potential of DFIB as a precursor for developing compounds with anticancer properties. For instance, modifications of DFIB have led to the synthesis of Bcl-2/Bcl-xL inhibitors that effectively induce apoptosis in cancer cells. In vitro assays demonstrated that derivatives of DFIB showed significant inhibition of cell growth in small-cell lung cancer models with IC values ranging from 21-22 nM against specific cell lines .
Enzyme Inhibition
DFIB has been employed in studies investigating enzyme mechanisms. Its ability to act as a probe in biochemical assays has been noted, particularly in the context of enzyme inhibition where it can alter enzyme activity through binding interactions. The compound's unique electronic properties allow it to stabilize transition states or intermediates during enzymatic reactions.
Case Studies
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Bcl-2/Bcl-xL Inhibitors :
- A study reported that modifications to compounds derived from DFIB resulted in potent inhibitors of Bcl-2 and Bcl-xL proteins, which are critical for regulating apoptosis in cancer cells. The optimized compounds demonstrated robust binding affinities (K < 1 nM) and induced significant tumor regression in xenograft models .
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Anti-inflammatory Applications :
- DFIB derivatives have also been explored for their anti-inflammatory effects. Compounds synthesized from DFIB were tested for their ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Properties
IUPAC Name |
2,6-difluoro-4-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGSGKPCVNWYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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